2-Chloropyrimido[2,1-a]isoquinolin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
42398-55-0 |
|---|---|
Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
2-chloropyrimido[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C12H7ClN2O/c13-10-7-11(16)15-6-5-8-3-1-2-4-9(8)12(15)14-10/h1-7H |
InChI Key |
BYRWJYALSBHOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=CC3=O)Cl |
Origin of Product |
United States |
Contextualization of Fused Pyrimidine Isoquinoline Ring Systems
Fused pyrimidine-isoquinoline ring systems represent a significant class of nitrogen-containing heterocyclic compounds. researchgate.net The pyrimidine (B1678525) ring, a six-membered aromatic ring with two nitrogen atoms, is a fundamental unit in nucleic acids and many biologically active compounds. researchgate.netnih.gov Isoquinoline (B145761), a benzopyridine isomer, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring and is found in numerous naturally occurring alkaloids with a wide range of biological activities. uomustansiriyah.edu.iqyoutube.com
The combination of these two heterocyclic motifs results in a planar, conjugated structure with unique electronic and steric properties. researchgate.net This fusion can lead to various isomeric forms, with the pyrimido[2,1-a]isoquinoline system being a prominent example. These fused systems are recognized for their diverse applications, which stem from their distinct chemical architecture. researchgate.netbenthamscience.com The arrangement of the fused rings significantly influences the molecule's properties, including its reactivity, lipophilicity, polarity, and solubility. nih.gov
Academic Significance and Research Landscape of Pyrimido 2,1 a Isoquinolin 4 One Scaffolds
Classical Multi-Step Synthesis Approaches
Traditional synthetic routes to this compound rely on a stepwise construction of the heterocyclic core, followed by targeted functionalization. This approach allows for controlled introduction of substituents and purification of intermediates at each stage.
Formation of the Pyrimidine (B1678525) Ring via Cyclization Reactions
The construction of the pyrimido[2,1-a]isoquinolin-4-one core is fundamentally a process of pyrimidine ring annulation onto an isoquinoline (B145761) precursor. Convergent synthetic strategies typically involve building the pyrimidine ring onto the pyridine (B92270) core of an existing isoquinoline or hydroquinoline system. researchgate.net
One established method involves the reaction of a 1-aminoisoquinoline (B73089) derivative with a three-carbon electrophilic synthon, such as a derivative of malonic acid. For the analogous pyrido[1,2-a]pyrimidine (B8458354) system, the synthesis often starts with a 2-aminopyridine (B139424) which reacts with a reagent like dimethyl malonate or Meldrum's acid. clockss.org A common sequence involves the initial formation of an intermediate, such as an isopropylidene (2-pyridylamino)methylenemalonate, which then undergoes thermal cyclization and decarboxylation to yield the final fused ring system. clockss.org The higher reactivity of Meldrum's acid compared to dimethyl malonate often makes it a preferred starting material. clockss.org This general principle is applicable to the isoquinoline series, where 1-aminoisoquinoline would serve as the key starting nucleophile.
Halogenation Strategies for Chloro Substituent Introduction
Once the parent pyrimido[2,1-a]isoquinolin-4-one ring system is formed, the chloro substituent can be introduced via electrophilic halogenation. The electron-rich nature of the pyrimidine ring facilitates this transformation.
A direct and widely used method for analogous heterocyclic systems is treatment with an N-halosuccinimide. For instance, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones are readily prepared by reacting the parent compound with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). clockss.org This approach offers a straightforward way to install the halogen atom at a specific position.
More recent advancements have introduced milder and highly regioselective methods. An efficient protocol for the halogenation of related N-heterocycles, such as pyrazolo[1,5-a]pyrimidines, employs a hypervalent iodine(III) reagent, like (diacetoxyiodo)benzene (B116549) (PIDA), in combination with an inexpensive potassium halide salt. nih.gov This reaction proceeds smoothly in an aqueous medium at ambient temperature, making it an environmentally benign option. nih.gov The proposed mechanism involves an initial ligand exchange on the iodine(III) reagent to form an electrophilic halogen species, which then attacks the heterocyclic ring in an electrophilic substitution reaction. nih.gov
Post-Cyclization Functionalization and Derivatization (e.g., Etherification, Alkylation)
The 2-chloro group in the target molecule is not merely a static substituent but a versatile chemical handle for introducing a wide range of functional groups through nucleophilic aromatic substitution. This allows for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.
Research into pyrimido[2,1-a]isoquinolin-4-one derivatives as inhibitors of DNA-dependent protein kinase (DNA-PK) has highlighted the importance of the 2-position. nih.gov In these studies, the 2-chloro atom was readily displaced by nitrogen nucleophiles. Specifically, only a 2-morpholino or 2-(2'-methylmorpholino) group was well-tolerated at this position, leading to potent and selective inhibitors. nih.gov This successful amination demonstrates the viability of using the 2-chloro derivative as a key intermediate.
This reactivity profile strongly suggests that other nucleophiles could be employed for further derivatization.
Etherification: Reaction with sodium or potassium alkoxides (NaOR/KOR) would lead to the corresponding 2-alkoxy derivatives.
Alkylation: Carbon-carbon bonds could be formed using organometallic reagents in transition metal-catalyzed cross-coupling reactions, although the conditions would need to be carefully selected to favor substitution over other potential reaction pathways.
Expedited and One-Pot Synthetic Strategies
To improve efficiency, reduce waste, and shorten synthesis times, modern organic chemistry has moved towards one-pot and multicomponent reactions. These strategies allow for the construction of complex molecules like pyrimido[2,1-a]isoquinolin-4-one analogues in a single synthetic operation.
Multicomponent Reaction (MCR) Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a powerful tool for synthesizing heterocyclic scaffolds. researchgate.netnih.gov The synthesis of the related pyrimido[4,5-b]quinoline core has been effectively achieved using a one-pot, three-component reaction. nih.gov
This strategy typically involves the condensation of an aromatic aldehyde, a β-diketone (e.g., dimedone), and an aminopyrimidine derivative (e.g., 6-amino-1,3-dimethyluracil). researchgate.netnih.gov The reaction mechanism is thought to proceed via an initial Knoevenagel condensation of the aldehyde and the diketone, followed by a Michael-type addition of the aminopyrimidine, which culminates in cyclization and dehydration to form the tricyclic product. researchgate.net
A variety of catalysts can be used to promote this reaction. Notably, trityl chloride (TrCl) has been employed as an efficient, neutral, and commercially available organocatalyst, affording high yields of the desired pyrimidoquinoline derivatives in short reaction times under reflux conditions. nih.gov The use of such catalysts avoids the need for harsh acidic or basic conditions. nih.gov
Table 1: Trityl Chloride Catalyzed Multicomponent Synthesis of Pyrimido[4,5-b]quinoline Derivatives nih.govReaction of various aromatic aldehydes with dimedone and 6-amino-1,3-dimethyluracil.
| Entry | Aldehyde (Ar-CHO) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 4-ClC₆H₄ | 20 | 95 |
| 2 | 2,4-diClC₆H₃ | 25 | 96 |
| 3 | 4-MeOC₆H₄ | 30 | 90 |
| 4 | 4-MeC₆H₄ | 30 | 92 |
| 5 | C₆H₅ | 25 | 93 |
| 6 | 4-NO₂C₆H₄ | 20 | 98 |
| 7 | 3-NO₂C₆H₄ | 20 | 97 |
1,4-Dipolar Cycloaddition Reactions
Cycloaddition reactions represent a sophisticated and convergent approach to ring construction. The use of 1,4-dipoles in formal [4+n] cycloadditions is an emerging strategy for the synthesis of complex N-heterocycles. mdpi.com A 1,4-dipole, or 1,4-zwitterion, can serve as a four-atom building block. mdpi.com
In this context, a quinolinium 1,4-zwitterion could theoretically react with a two-atom component (a dipolarophile) in a formal [4+2] cycloaddition to construct the fused pyrimidine ring of the pyrimido[2,1-a]isoquinolin-4-one system. Research on pyridinium (B92312) 1,4-zwitterions has shown their utility in synthesizing various fused systems, where the reaction involves a dearomatization of the heteroaromatic ring followed by cyclization and subsequent rearomatization or transformation. mdpi.com While a direct application to the target molecule is still a developing area, this methodology represents a cutting-edge approach for the rapid assembly of such complex heterocyclic cores.
Base-Catalyzed Rearrangement Reactions
Base-promoted rearrangement reactions offer a pathway to novel heterocyclic systems. For instance, the Boulton–Katritzky rearrangement has been observed in the transformation of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. nih.gov This type of rearrangement, facilitated by a base, leads to the formation of 3-hydroxy-2-(2-aryl rsc.orgmdpi.comdntb.gov.uatriazol-4-yl)pyridines in excellent yields. nih.gov While this specific example does not directly yield the pyrimido[2,1-a]isoquinolin-4-one core, it demonstrates the principle of base-catalyzed rearrangements in constructing complex nitrogen-containing heterocycles from readily available starting materials. nih.gov The general approach involves the synthesis of a precursor, such as an isoxazolo[4,5-b]pyridine, which can then undergo rearrangement under basic conditions. nih.gov
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis provides a powerful and versatile toolkit for the synthesis of complex organic molecules, including the pyrimido[2,1-a]isoquinolin-4-one framework and its analogues. These methods often exhibit high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura and Sonogashira reactions are particularly valuable for functionalizing heterocyclic cores.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide and is widely used for creating biaryl linkages. nih.govmdpi.com For example, a series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones were synthesized in good to excellent yields (40–98%) via Suzuki-Miyaura coupling. mdpi.com This was achieved by reacting (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids using a catalyst system of Pd(PPh3)2Cl2, Sphos, and K2CO3. mdpi.com Similarly, this reaction has been successfully applied to halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, demonstrating its utility in modifying related heterocyclic systems. proprogressio.hu
The Sonogashira coupling , which pairs terminal alkynes with aryl or vinyl halides, is another key palladium-catalyzed transformation. nih.govrsc.org This reaction has been employed to synthesize 4-alkynylated 2,2′-bipyridines from 4-bromo-2,2′-bipyridine, showcasing its effectiveness in introducing alkyne functionalities. nih.gov In the context of more complex systems, a domino Sonogashira–alkyne carbocyclization process has been developed to prepare 3,4-disubstituted 2-trifluoromethylquinolines. rsc.org
The following table summarizes representative conditions for these palladium-catalyzed reactions:
| Reaction | Substrates | Catalyst System | Conditions | Product Type | Yield | Ref |
| Suzuki-Miyaura | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, Pyrimidinyl boronic acids | Pd(PPh3)2Cl2, Sphos, K2CO3 | THF/H2O | 8-Pyrimidinyl-isoquinolinones | 40-98% | mdpi.com |
| Suzuki-Miyaura | 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one, Phenylboronic acid | Pd(PPh3)4, NaHCO3 | DME | 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Good | proprogressio.hu |
| Sonogashira | 4-Bromo-2,2′-bipyridine, p-Tolylacetylene | PdCl2(PPh3)2, CuI, PPh3 | Toluene, 323 K | 4-Alkynyl-2,2′-bipyridines | - | nih.gov |
Rhodium catalysts are highly effective in mediating C-H activation and annulation reactions to build fused heterocyclic systems. rsc.orgresearchgate.netnih.gov These reactions are atom-economical and can proceed under relatively mild conditions. For instance, Rh(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols has been developed to synthesize isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org This method demonstrates the direct functionalization of a C-H bond to form a new ring. Similarly, various isoquinolinium salts have been efficiently synthesized from aldehyde imines and alkynes via Rh(III)-catalyzed C-H activation and annulation. researchgate.net The annulation of 4-aminoquinolines with acrylates through two consecutive C-H activations catalyzed by Rh(III) also provides a strategy for fused quinoline (B57606) heterocycles. nih.gov
| Reaction | Starting Materials | Catalyst | Key Transformation | Product | Ref |
| Oxidative Annulation | Isoquinolones, Allyl alcohols | Rh(III) complex | C-H activation/annulation | Isoindolo[2,1-b]isoquinolin-5(7H)-ones | rsc.org |
| C-H Annulation | Aldehyde imines, Alkynes | Rh(III) complex | C-H activation/annulation | Isoquinolinium salts | researchgate.net |
| Oxidative Annulation | 4-Aminoquinolines, Acrylates | Rh(III) complex | Consecutive C-H activation | Fused quinoline heterocycles | nih.gov |
Copper catalysis offers a cost-effective and efficient alternative for constructing heterocyclic rings. Copper-catalyzed reactions can facilitate multi-component domino cyclizations, enabling the rapid assembly of complex structures from simple precursors. nih.gov For example, a four-component domino cyclization using Cu(OTf) as a catalyst has been described for the synthesis of multisubstituted 2-methylpyridines from acetyl ketones, ammonium (B1175870) salts, and tertiary amines. nih.gov While not a direct synthesis of the pyrimido[2,1-a]isoquinolin-4-one core, this methodology highlights the potential of copper catalysis in building substituted nitrogen heterocycles through cascade processes that form multiple C-C and C-N bonds in a single operation. nih.govmdpi.com
Tungsten catalysts have been utilized in photo-induced cascade reactions to synthesize complex heterocyclic structures. rsc.org A notable example is the tungsten-catalyzed [3+2] cycloaddition-aromatization of a dihydroisoquinoline ester and maleic anhydride (B1165640) or an acrylate, which yields a pyrrolo[2,1-a]isoquinoline (B1256269) core. rsc.org This photochemical reaction demonstrates tolerance for a variety of functional groups. rsc.org Another tungsten-catalyzed process involves a decarboxylative [3+2] cycloaddition aromatization to produce trifluoromethyl-pyrrolo[2,1-a]isoquinolines under visible light irradiation, a class of compounds difficult to access through traditional methods. rsc.org
Direct C-H activation followed by annulation is a powerful and modern strategy for synthesizing heterocyclic compounds, offering high atom economy and regioselectivity. mdpi.com This approach avoids the need for pre-functionalized starting materials. Transition metals like palladium and rhodium are frequently used for this purpose. mdpi.com For example, a palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters has been established to produce various substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com Rhodium(III)-catalyzed C-H activation and annulation of 2-aryl-sp2-nitrogen-atom-containing heterocycles with alkynes is another efficient method for creating polycyclic pyridinium salts. researchgate.net These strategies are instrumental in building the core structures that can be precursors to or analogues of pyrimido[2,1-a]isoquinolin-4-one.
| Catalyst | Starting Materials | Coupling Partner | Key Transformation | Product Type | Ref |
| Palladium | N-methoxybenzamides | 2,3-Allenoic acid esters | C-H Activation/Annulation | 3,4-Dihydroisoquinolin-1(2H)-ones | mdpi.com |
| Rhodium(III) | 2-Aryl-pyridines | Alkynes | C-H Activation/Annulation | Polycyclic pyridinium salts | researchgate.net |
| Rhodium(III) | Isoquinolones | Allyl alcohols | Oxidative C-H Annulation | Isoindolo[2,1-b]isoquinolin-5(7H)-ones | rsc.org |
Chemical Reactivity and Transformation Mechanisms of 2 Chloropyrimido 2,1 a Isoquinolin 4 One
Nucleophilic Substitution Reactions at the C-2 Chloro Position
The chlorine atom at the C-2 position of the pyrimido[2,1-a]isoquinolin-4-one core is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the synthetic utility of this scaffold, allowing for the introduction of a wide array of functional groups. The electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atoms in the pyrimidine (B1678525) ring activates the C-2 position towards attack by nucleophiles.
Studies have shown that various nucleophiles, including amines and thiophenols, can readily displace the C-2 chloro group. researchgate.net For instance, refluxing 2-chloro-3-formylpyrido[2,1-a]isoquinoline, a close analog, with amines or thiophenols in ethanol (B145695) leads to the corresponding 2-amino or 2-thioether derivatives. researchgate.net This highlights a general and effective method for functionalizing the C-2 position.
In the context of developing specific biological inhibitors, the nucleophilic substitution at C-2 has been explored extensively. Research aimed at producing inhibitors for DNA-dependent protein kinase (DNA-PK) revealed a highly constrained structure-activity relationship at this position. nih.gov These studies demonstrated that while the C-2 chloro atom is reactive, only specific nucleophiles, namely morpholine (B109124) and 2'-methylmorpholine, yielded highly potent derivatives. researchgate.netnih.gov This suggests that while the initial substitution is feasible with many nucleophiles, steric and electronic factors of the incoming group are critical for achieving desired biological activity.
The general mechanism for these substitutions follows the canonical SNAr pathway. A nucleophile attacks the electron-deficient C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyrimidine and carbonyl moieties. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
However, the reaction of amines with chloro-heterocycles can sometimes lead to multiple substitutions if other reactive sites are present or if the newly formed amine itself acts as a nucleophile. libretexts.orgchemguide.co.uk In the case of 2-chloropyrimido[2,1-a]isoquinolin-4-one, the primary site of attack is the activated C-2 position, and by controlling stoichiometry and reaction conditions, monosubstitution is typically achieved. The synthesis of 2-aminopyrimidine (B69317) derivatives from 2-amino-4,6-dichloropyrimidine (B145751) by reaction with various amines further illustrates the principle of selective nucleophilic substitution on a pyrimidine ring. mdpi.com
Table 1: Examples of Nucleophilic Substitution at the C-2 Position
| Nucleophile | Product Type | Reference |
| Morpholine | 2-Morpholinopyrimido[2,1-a]isoquinolin-4-one | nih.gov |
| 2'-Methylmorpholine | 2-(2'-Methylmorpholino)pyrimido[2,1-a]isoquinolin-4-one | nih.gov |
| Amines (general) | 2-Aminopyrimido[2,1-a]isoquinolin-4-one derivatives | researchgate.net |
| Thiophenols | 2-(Arylthio)pyrimido[2,1-a]isoquinolin-4-one derivatives | researchgate.net |
| Sodium Hydroxide (B78521) | 2-Hydroxypyrimido[2,1-a]isoquinolin-4-one (or tautomer) | google.com |
Electrophilic Substitution Reactions on the Fused Aromatic Rings
The fused benzene (B151609) ring of the isoquinoline (B145761) moiety can undergo electrophilic aromatic substitution, although the reactivity is influenced by the deactivating effect of the fused heterocyclic system. Common electrophilic substitution reactions include nitration, halogenation, and formylation. orientjchem.org The position of substitution is directed by the existing ring system.
While specific studies on the electrophilic substitution of this compound are not widely reported, predictions can be made based on related systems. In isoquinoline itself, electrophilic nitration under standard conditions (sulfuric and nitric acid) typically occurs at the C-5 and C-8 positions. dtic.mil However, the fused pyrimido-4-one portion of the target molecule is electron-withdrawing and will deactivate the entire ring system, particularly the isoquinoline part, making electrophilic substitution more difficult.
A relevant transformation is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto activated aromatic rings. This reaction has been successfully applied to related heterocyclic systems. For example, various 2-chloro-3-formyl quinolines have been synthesized by treating N-arylacetamides with a Vilsmeier reagent (DMF/POCl₃). orientjchem.org Similarly, pyrimido[4,5-b]quinolindione derivatives have been formylated using this method to produce β-chlorovinylaldehyde products. nih.gov This suggests that a Vilsmeier-Haack reaction on this compound could potentially introduce a formyl group onto the electron-rich positions of the isoquinoline ring, likely C-10 or C-11, depending on steric and electronic influences.
Nitration of aza-aromatic compounds can be complex. While electrophilic nitration of isoquinoline favors the 5- and 8-positions, nucleophilic nitration techniques have been developed to introduce a nitro group at the C-1 position, adjacent to the ring nitrogen. dtic.mil Such specialized conditions might be necessary to achieve nitration on the pyrimido[2,1-a]isoquinolin-4-one core, potentially offering routes to derivatives not accessible through standard electrophilic pathways.
Cyclization and Ring Transformation Reactions
The pyrimido[2,1-a]isoquinolin-4-one scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. These reactions often involve the functional groups present on the core or the reactivity of the core itself.
A notable example involves the transformation of 2-chloro-3-formylpyrido[2,1-a]isoquinoline, a close analog. This compound serves as a precursor for the synthesis of pyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolines and isoquinolino[2,1-g] researchgate.netnih.govnaphthyridines. researchgate.net These complex structures are formed through reactions with hydrazines or other bifunctional nucleophiles, which first react with the formyl group and the C-2 chloro substituent to build the new fused rings.
The core structure itself can be assembled through cyclization. One method involves the reaction of 1,4-dipoles, generated from isoquinoline and dimethyl acetylenedicarboxylate (B1228247) (DMAD), with N-tosylimines. This leads to the diastereoselective synthesis of 2H-pyrimido[2,1-a]isoquinoline derivatives through a 1,4-dipolar cycloaddition. nih.gov Other synthetic strategies rely on the cyclocondensation of appropriately functionalized isoquinoline and pyrimidine precursors. researchgate.netresearchgate.net
Furthermore, transformations can occur on related isoquinoline systems that suggest potential pathways for the pyrimido[2,1-a]isoquinolin-4-one core. For example, dihydroisoquinolin-3(2H)-thiones can be converted into planar pyrimidothieno[2,3-c]isoquinolines or non-planar pyrazolo[3,4-g]isoquinolines through various cyclocondensation reactions. acs.org These examples underscore the versatility of the isoquinoline framework in constructing diverse heterocyclic architectures.
Oxidative and Reductive Transformations of the Pyrimido[2,1-a]isoquinoline Core
The pyrimido[2,1-a]isoquinoline core contains several sites that can undergo oxidative or reductive transformations. The lactam carbonyl group (C-4), the C=N double bond within the pyrimidine ring, and the fused aromatic system are all potentially reactive under appropriate redox conditions.
A specific example of reduction is found in a patent describing the treatment of 9,10-dimethoxy-6,7-dihydro-2-chloro-4H-pyrimido(6,1-a)-isoquinolin-4-one with sodium hydroxide in refluxing n-butanol. google.com This process is described as a reduction, although the specific structural changes are not fully detailed. A more conventional approach for the selective reduction of the heterocyclic portion of quinolines and isoquinolines involves using indium metal in aqueous ethanolic ammonium (B1175870) chloride, which can reduce the heterocyclic ring while leaving substituents like halides unaffected. researchgate.net
The pyrimido[2,1-a]isoquinolin-4-one system also exhibits relevant activity in biological redox processes. Pyrido[2,1-a]isoquinolin-4-one analogs have been identified as inhibitors of the mitochondrial respiratory chain, specifically by inhibiting NADH oxidation. researchgate.netnih.gov This implies that the core structure can interact with biological redox systems, accepting electrons and interfering with electron transport. This intrinsic redox capability may be harnessed for synthetic transformations or is a key feature of its biological mechanism of action.
Mechanistic Investigations of Key Synthetic and Transformation Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing synthetic routes and predicting product outcomes. Mechanistic studies often combine experimental evidence with computational modeling.
The mechanism of nucleophilic substitution at the C-2 position is a classic SNAr process, proceeding through a stabilized Meisenheimer intermediate. youtube.com The rate of this reaction is dependent on the nucleophilicity of the attacking species and the stability of the intermediate. For amine nucleophiles, a subsequent deprotonation step by a base (which can be another molecule of the amine) is required to yield the final neutral product. libretexts.orgyoutube.comyoutube.com
For more complex transformations, computational methods such as Density Functional Theory (DFT) have been employed. DFT calculations have been used to support the proposed mechanistic pathway for the one-pot cyclocondensation synthesis of related pyrimidohexahydroquinolines. rsc.org Such studies help to elucidate the energetics of intermediates and transition states. A mechanistic proposal for an alkyne aza-Prins cyclization to form pyrido[2,1-a]isoquinolines was also described based on DFT calculations. researchgate.net
In the context of biological activity, mechanistic studies focus on the interaction of these molecules with their targets. The mechanism of action for certain pyrimidoquinoline derivatives as inhibitors of platelet aggregation has been shown to involve the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP levels and a subsequent decrease in calcium mobilization. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies, using computational methods like CoMFA and CoMSIA, have been performed on pyrimido-isoquinolin-quinones to understand how steric, electronic, and hydrogen-bonding properties influence their antibacterial activity, providing mechanistic insights for the design of new analogs. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyrimido[2,1-a]isoquinoline derivatives, ¹H and ¹³C NMR are instrumental in assigning the chemical environments of the protons and carbon atoms within the fused ring system.
In the ¹³C NMR spectrum of related isoquinoline (B145761) and pyrimidine-containing heterocycles, the carbon atoms of the aromatic rings typically appear in the range of δ 110–150 ppm. The carbonyl carbon (C=O) of the pyrimidone ring is expected to be significantly deshielded, with a characteristic chemical shift above δ 160 ppm. The carbon atom bearing the chlorine (C-Cl) would also exhibit a downfield shift due to the electronegativity of the halogen.
Table 1: Predicted NMR Data for 2-Chloropyrimido[2,1-a]isoquinolin-4-one
| Technique | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic H | δ 7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |
| ¹H NMR | Pyrimidine (B1678525) H | δ 6.5 - 7.5 | Specific shifts depend on the position relative to the nitrogen and carbonyl groups. |
| ¹³C NMR | Aromatic C | δ 110 - 150 | Multiple signals corresponding to the different carbon environments in the isoquinoline ring. |
| ¹³C NMR | C=O | > δ 160 | Characteristic downfield shift for a carbonyl carbon in a conjugated system. |
| ¹³C NMR | C-Cl | δ 140 - 150 | Downfield shift due to the inductive effect of the chlorine atom. |
Infrared (IR) and Mass Spectrometry (MS)
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1700 cm⁻¹. Other significant peaks would include those for C=C and C=N stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹) and the C-Cl stretching vibration (typically below 800 cm⁻¹).
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₇ClN₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of a chlorine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value | Interpretation |
|---|---|---|---|
| IR Spectroscopy | Carbonyl (C=O) stretch | 1650 - 1700 cm⁻¹ | Confirms the presence of the pyrimidone carbonyl group. |
| IR Spectroscopy | Aromatic C=C/C=N stretch | 1450 - 1600 cm⁻¹ | Indicates the presence of the fused aromatic ring system. |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 230.02 | Corresponds to the nominal mass of C₁₂H₇³⁵ClN₂O. |
X-ray Crystallography for Molecular Structure and Stereochemistry Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact stereochemistry and conformation of the molecule in the solid state.
While a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related pyrimido[2,1-a]isoquinoline derivatives reveals that the fused ring system is largely planar. The planarity of the molecule is a key feature influencing its potential interactions with biological targets, such as intercalating with DNA or binding to the active sites of enzymes. A crystal structure would definitively confirm the planarity of the core scaffold and provide detailed information on intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For this compound, with the molecular formula C₁₂H₇ClN₂O, the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound. A patent describing the synthesis of this compound reports a melting point of 235-236 °C, which is a key physical property for characterization.
Table 3: Elemental Composition of this compound (C₁₂H₇ClN₂O)
| Element | Symbol | Atomic Weight | Theoretical % |
|---|---|---|---|
| Carbon | C | 12.01 | 62.49 |
| Hydrogen | H | 1.01 | 3.06 |
| Chlorine | Cl | 35.45 | 15.37 |
| Nitrogen | N | 14.01 | 12.15 |
Future Perspectives and Emerging Research Directions in Pyrimido 2,1 a Isoquinolin 4 One Chemistry
Development of Novel and Highly Efficient Synthetic Approaches
The synthesis of the pyrimido[2,1-a]isoquinolin-4-one core is a continuing area of research, with an emphasis on improving efficiency, yield, and substrate scope. Established methods often involve the cyclocondensation of acyl-ketene imines, which can be formed from the appropriate dihydroisoquinolines prepared via Bischler-Napieralski cyclization. nih.govresearchgate.net However, the pursuit of more streamlined and environmentally benign methodologies remains a key objective.
Emerging strategies focus on multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from simple precursors. nih.gov One-pot three-component reactions are particularly promising for generating pyrrolo[2,1-a]isoquinoline (B1256269) derivatives and could be adapted for the pyrimido-fused systems. nih.gov Another innovative approach is the intramolecular aza-Prins type cyclization, which utilizes N-acyliminium ions and amides to form related fused systems under mild, metal-free conditions. rsc.org
Future research will likely concentrate on the development of catalytic systems, including transition metal and organocatalysts, to facilitate these transformations with higher atom economy and stereoselectivity. nih.gov The direct synthesis of the 2-chloro derivative often involves the use of chlorinated precursors within these synthetic schemes, allowing for the strategic installation of the chlorine atom for subsequent functionalization.
| Synthetic Strategy | Key Features | Potential Advantages |
| Acyl-ketene Imine Cyclocondensation | Traditional two-step method involving Bischler-Napieralski reaction followed by cyclocondensation. nih.govresearchgate.net | Well-established, good yields for specific substrates. nih.gov |
| Intramolecular aza-Prins Cyclization | Utilizes N-acyliminium ions for cyclization. rsc.org | Metal-free, mild reaction conditions, excellent yields. rsc.org |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. nih.gov | High efficiency, reduced waste, rapid library generation. |
| Catalytic Cyclizations | Employs transition metals or organocatalysts to promote ring formation. | Lower reaction temperatures, improved selectivity, broader substrate scope. |
Exploration of Diverse Chemical Transformations and Functionalizations
The chlorine atom at the 2-position of 2-Chloropyrimido[2,1-a]isoquinolin-4-one is a key functional handle, making the compound a valuable intermediate for further chemical modification. The electron-withdrawing nature of the adjacent carbonyl and ring nitrogen atoms activates the C-Cl bond towards nucleophilic aromatic substitution.
A significant area of exploration is the reaction of the 2-chloro derivative with various nucleophiles, particularly amines. For instance, treatment with an excess of dialkylamines has been shown to yield 2-(dialkylamino)-4H-pyrimido[2,1-a]isoquinolin-4-ones. This transformation is critical as the introduction of different amino groups, such as a piperazinyl moiety, can dramatically alter the biological profile of the molecule, leading to compounds with potent antiplatelet activity.
Future research will expand the library of nucleophiles used in these reactions to include alcohols, thiols, and organometallic reagents. Furthermore, modern cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, represent a powerful and underexplored avenue for creating C-C bonds at the 2-position. researchgate.netconnectjournals.com These methods would enable the introduction of diverse aryl, heteroaryl, and alkynyl substituents, providing access to a vast chemical space with novel electronic and steric properties.
| Transformation Type | Reagents/Conditions | Product Class | Significance |
| Nucleophilic Substitution | Dialkylamines, piperazines | 2-Amino-pyrimido[2,1-a]isoquinolin-4-ones | Access to biologically active derivatives (e.g., antiplatelet agents). |
| Suzuki-Miyaura Coupling | Boronic acids, Palladium catalyst | 2-Aryl-pyrimido[2,1-a]isoquinolin-4-ones | C-C bond formation, introduction of conjugated substituents. |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | 2-Alkynyl-pyrimido[2,1-a]isoquinolin-4-ones | Extension of π-conjugation for materials applications. |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | 2-Amino-pyrimido[2,1-a]isoquinolin-4-ones | Broader amine scope and milder conditions than traditional substitution. |
Advanced Applications in Organic Electronics and Materials Science
The inherent structural features of the pyrimido[2,1-a]isoquinolin-4-one core make it an attractive candidate for applications in materials science. The fused, planar aromatic system provides a high degree of π-conjugation, which is a critical property for organic electronic materials. researchgate.netconnectjournals.com These characteristics facilitate efficient charge transport and can lead to desirable photophysical properties, such as luminescence.
Consequently, derivatives of this scaffold are being explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netconnectjournals.com The ability to tune the electronic properties through functionalization at the 2-position (and elsewhere on the scaffold) is particularly advantageous. For example, introducing electron-donating or electron-withdrawing groups via the 2-chloro intermediate can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing the material's performance for a specific application.
Future work in this area will involve the synthesis and characterization of a broader range of derivatives to establish clear structure-property relationships. Research will focus on enhancing key performance metrics such as charge carrier mobility, quantum efficiency, and operational stability. The combination of the rigid, planar core with tailored functional groups introduced via the 2-chloro position offers a promising strategy for designing next-generation organic electronic materials.
| Structural Feature | Implication for Materials Science |
| Planar, Fused-Ring System | Promotes π-π stacking and efficient intermolecular charge transport. |
| Extended π-Conjugation | Lowers the HOMO-LUMO gap, enabling absorption and emission in the visible spectrum. researchgate.netconnectjournals.com |
| Chemical Functionality (e.g., C=O) | Allows for tuning of electronic properties and intermolecular interactions. |
| Versatile Substitution (via 2-Chloro) | Enables precise control over HOMO/LUMO levels and solid-state packing. |
Interdisciplinary Research Opportunities in Fused Heterocyclic Synthesis
The study of this compound and its parent scaffold exists at the intersection of several scientific disciplines. The development of new synthetic methods for this and other fused heterocyclic systems is a fundamental challenge in organic chemistry. nih.govmdpi.com These efforts not only provide access to novel molecular structures but also drive the innovation of chemical reactions and catalytic processes.
In medicinal chemistry, the pyrimido[2,1-a]isoquinolin-4-one framework serves as a "privileged scaffold" for drug discovery. For example, compounds with this core structure have been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), an important target in cancer therapy. nih.gov The ability to functionalize the scaffold allows for the systematic optimization of potency and selectivity against biological targets.
The convergence of synthetic chemistry, materials science, and computational chemistry presents significant opportunities. Theoretical calculations can predict the electronic and photophysical properties of novel derivatives, guiding synthetic efforts towards materials with desired characteristics for electronic devices. Similarly, molecular docking studies can inform the design of new inhibitors for specific enzymes or receptors. This synergistic approach, combining synthesis, biological evaluation, and theoretical modeling, will accelerate the discovery and development of new functional molecules based on the pyrimido[2,1-a]isoquinolin-4-one framework.
Q & A
What synthetic methodologies are commonly employed for 2-Chloropyrimido[2,1-a]isoquinolin-4-one and its derivatives?
Level: Basic
Answer:
The synthesis typically involves cyclocondensation reactions of substituted isoquinoline precursors with chlorinated pyrimidine intermediates. Key steps include:
- Ring Closure: Use of dehydrating agents (e.g., POCl₃) to facilitate cyclization .
- Substitution Reactions: Introduction of morpholino or aryl amino groups at the 2-position via nucleophilic aromatic substitution .
- Purification: Column chromatography or recrystallization from ethanol-THF mixtures to achieve >95% purity .
Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structures via H/C NMR and high-resolution mass spectrometry (HRMS).
How is the inhibitory activity of this compound against DNA-dependent protein kinase (DNA-PK) evaluated?
Level: Advanced
Answer:
DNA-PK inhibition is assessed using:
- In vitro Kinase Assays: Recombinant DNA-PK catalytic subunit is incubated with the compound, ATP, and a fluorescent peptide substrate (e.g., FITC-labeled p53-derived peptide). IC₅₀ values are determined via fluorescence polarization .
- Radiosensitization Studies: Human tumor cell lines (e.g., HCT-116) are treated with the compound and irradiated. Clonogenic survival assays quantify enhanced radiation sensitivity, with EC₅₀ values typically <1 μM for potent derivatives .
| Compound | IC₅₀ (DNA-PK) | Selectivity (vs. PI3K/mTOR) |
|---|---|---|
| 2-Morpholino derivative | 280 nM | >100-fold |
| 2-Aryl amino analog | 0.28 μM | >50-fold |
| Data adapted from Griffin et al. (2005) and TargetMol (2024) |
What structural modifications enhance the kinase inhibitory potency of pyrimidoisoquinolinone derivatives?
Level: Advanced
Answer:
Key structure-activity relationship (SAR) insights include:
- Position 2 Substitution: Morpholino groups improve DNA-PK inhibition (IC₅₀ = 280 nM) compared to thiomorpholine (IC₅₀ = 5.15 μM) .
- Chlorine at Position 4: Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Ring Saturation: Partially saturated isoquinoline cores (e.g., 6,7-dihydro derivatives) improve cellular permeability .
Experimental Design: Use parallel synthesis to generate analogs, followed by high-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler™) to assess selectivity.
What analytical techniques are critical for confirming the purity and structure of synthesized derivatives?
Level: Basic
Answer:
- Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm); acceptance criteria: ≥95% peak area .
- Structural Confirmation:
- H NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm) and morpholino CH₂ groups (δ 3.4–3.7 ppm) .
- LC-MS: Molecular ion peaks ([M+H]⁺) matched to theoretical masses (e.g., C₁₆H₁₃ClN₄O: m/z 313.08) .
Quality Control: Use certified reference standards (e.g., Praziquantel impurities) for method validation .
How does this compound compare to other phosphodiesterase (PDE) inhibitors in preclinical models?
Level: Advanced
Answer:
While structurally distinct from classical PDE inhibitors (e.g., RPL554), pyrimidoisoquinolinones show unique profiles:
- Dual PDE3/4 Inhibition: RPL565 (a related analog) exhibits IC₅₀ = 8 nM for PDE3 and 40 nM for PDE4, reducing bronchoconstriction in murine asthma models .
- Cardiovascular Effects: 2-Aryl amino derivatives lower blood pressure in spontaneously hypertensive rats (ED₅₀ = 3 mg/kg) via vasodilation, unlike non-selective PDE inhibitors .
Methodological Note: Conduct head-to-head comparisons in isolated tissue assays (e.g., guinea pig trachea for PDE4, rat aorta for PDE3) to evaluate tissue-specific activity.
What strategies mitigate contradictions in biological activity data across studies?
Level: Advanced
Answer:
Discrepancies (e.g., blood pressure effects vs. kinase inhibition) arise from:
- Differential Target Engagement: Use CRISPR-engineered cell lines (e.g., DNA-PK knockout) to isolate on-target effects .
- Pharmacokinetic Variability: Compare plasma/tissue concentrations via LC-MS/MS; adjust dosing regimens to maintain Cₜᵣₒᵤgₕ > IC₉₀ .
- Species-Specific Responses: Validate findings in human primary cells (e.g., PBMCs for immunomodulatory effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
